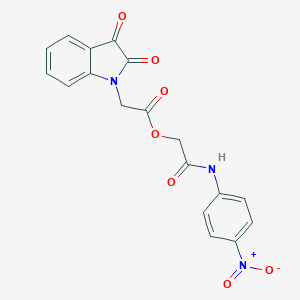
2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both nitroaniline and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 2-Oxoethyl Ester: The 4-nitroaniline is then reacted with ethyl oxalyl chloride to form the 2-oxoethyl ester.
Indole Derivative Formation: The indole derivative is synthesized separately, possibly through Fischer indole synthesis.
Coupling Reaction: Finally, the 2-oxoethyl ester of 4-nitroaniline is coupled with the indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-(4-Aminoanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer Activity: Potential anticancer properties due to its ability to interact with biological targets.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
Dyes and Pigments: Potential use in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro and indole groups could interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminoanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.
2-(4-Methoxyanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of both nitroaniline and indole moieties in 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE makes it unique. The nitro group can participate in various chemical reactions, while the indole moiety is known for its biological activity. This combination of functional groups provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C18H13N3O7 |
|---|---|
Molekulargewicht |
383.3g/mol |
IUPAC-Name |
[2-(4-nitroanilino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C18H13N3O7/c22-15(19-11-5-7-12(8-6-11)21(26)27)10-28-16(23)9-20-14-4-2-1-3-13(14)17(24)18(20)25/h1-8H,9-10H2,(H,19,22) |
InChI-Schlüssel |
KTYYNYKHFUIQGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















